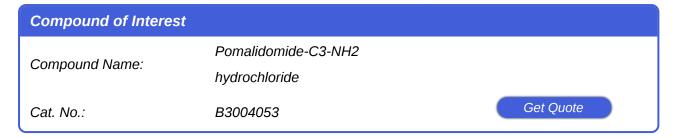


Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C3-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This technical guide provides an in-depth overview of its core attributes, including its mechanism of action, synthesis, and application in PROTAC-based drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Introduction: The Role of Pomalidomide-C3-NH2 in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.



Pomalidomide-C3-NH2 hydrochloride serves as a critical E3 ligase ligand-linker conjugate. [2][3][4] The pomalidomide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development.[5][6] The "C3-NH2" component is a three-carbon alkyl linker with a terminal primary amine. This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein for degradation.[7]

Physicochemical Properties

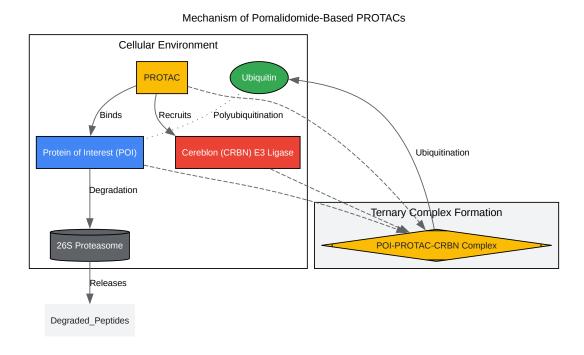
A clear understanding of the physicochemical properties of **Pomalidomide-C3-NH2 hydrochloride** is essential for its effective use in synthesis and biological assays.

Property	Value	Reference
Molecular Formula	C16H19CIN4O4	[3]
Molecular Weight	366.80 g/mol	[3]
CAS Number	2154342-45-5	[3]
Form	Powder	[7]
Storage Temperature	2-8°C	[7]
Functional Group	Primary Amine	[7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The pomalidomide component of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[8] This binding event, in concert with the POI ligand binding to its target, induces the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple copies of the target protein.[9]





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Mechanism of Pomalidomide-based PROTACs.

Quantitative Data: Performance Metrics of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration required to degrade 50% of the target protein) and D_{max} (the maximum percentage of protein degradation achievable). While specific data for a PROTAC using the exact Pomalidomide-C3-NH2 linker can vary depending on the target ligand and cell line, the following tables provide



representative data for pomalidomide's intrinsic activity and for EGFR-targeting PROTACs constructed with a pomalidomide-based linker.

Table 1: Intrinsic Activity of Pomalidomide

Parameter	Target	Cell Line	Value	Reference
Binding Affinity (Kd)	CRBN	-	~157 nM	[10]
Binding Affinity (Kd)	CRBN	-	264 ± 18 nM	[5]
DC ₅₀	Aiolos (IKZF3)	MM.1S	8.7 nM	[10]
D _{max}	Aiolos (IKZF3)	MM.1S	>95%	[10]

Table 2: Performance of Pomalidomide-Based EGFR-Targeting PROTACs

Data for compounds where a pomalidomide derivative is linked to an EGFR inhibitor.

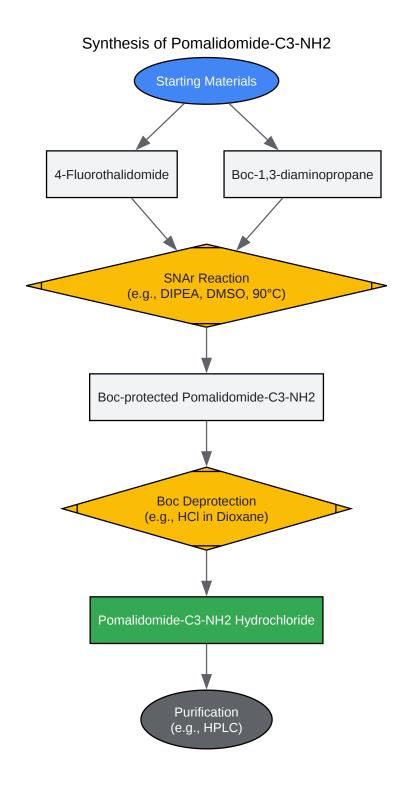
Compoun d	Target	Cell Line	DC50 (nM)	D _{max}	Time (h)	Referenc e
15	EGFR	A549	43.4	86%	96	[1]
16	EGFR	A549	32.9	96%	72	[1]

Compound	Target	IC ₅₀ (μΜ)	Reference
16	EGFRWT	0.10	[1]
16	EGFRT790M	4.02	[1]

Experimental Protocols Synthesis of Pomalidomide-C3-NH2 Hydrochloride



The synthesis of **Pomalidomide-C3-NH2 hydrochloride** is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.





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Synthesis workflow for Pomalidomide-C3-NH2.

Materials:

- 4-Fluorothalidomide
- N-Boc-1,3-diaminopropane
- N,N-Diisopropylethylamine (DIPEA)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (e.g., 4M in 1,4-dioxane)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- SNAr Reaction:
 - To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add N-Boc-1,3diaminopropane (1.1 equivalents) and DIPEA (3 equivalents).
 - Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with EtOAc.
 - Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain Boc-protected Pomalidomide-C3-NH2.
- Boc Deprotection:
 - Dissolve the Boc-protected intermediate in a minimal amount of dichloromethane (DCM) or EtOAc.
 - Add an excess of 4M HCl in 1,4-dioxane.
 - Stir the mixture at room temperature for 1-2 hours.
 - The product will precipitate out of the solution.
 - Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Pomalidomide-C3-NH2 as the hydrochloride salt.

PROTAC Synthesis via Amide Coupling

The terminal amine of **Pomalidomide-C3-NH2 hydrochloride** can be coupled to a carboxylic acid on a target protein ligand.

Materials:

- Pomalidomide-C3-NH2 hydrochloride
- Target protein ligand with a carboxylic acid moiety
- Amide coupling reagents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF)

Procedure:

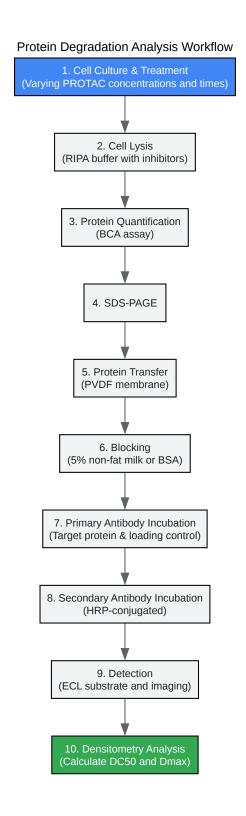


- Dissolve the target protein ligand (1 equivalent) in DMF.
- Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir for 15 minutes at room temperature.
- Add **Pomalidomide-C3-NH2 hydrochloride** (1.1 equivalents) to the reaction mixture.
- Stir at room temperature for 12-24 hours, monitoring by LC-MS.
- Upon completion, purify the PROTAC using reverse-phase HPLC.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.





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Workflow for protein degradation analysis.



Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
 Treat cells with varying concentrations of the PROTAC for a desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate DC₅₀ and D_{max} values.

Conclusion

Pomalidomide-C3-NH2 hydrochloride is an indispensable tool for researchers engaged in targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with a versatile linker for conjugation, makes it a foundational component in the synthesis of novel PROTACs. The data and protocols provided in this guide offer a comprehensive resource for the successful application of this molecule in advancing the frontier of drug discovery.

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